Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is an organic compound characterized by a benzoate structure with three distinct substituents: a methoxy group, a fluorine atom, and an iodine atom. This compound is part of the larger family of halogenated benzoates, which are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. The presence of the hydroxy group contributes to its reactivity and solubility in polar solvents, while the halogen atoms (fluorine and iodine) can enhance biological activity and influence pharmacokinetic properties.
Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The biological activity of methyl 3-fluoro-4-iodo-2-hydroxybenzoate is influenced by its structural features. Compounds with similar halogenated structures often exhibit antimicrobial, antifungal, or anticancer properties. The fluorine atom may enhance the lipophilicity of the compound, facilitating its interaction with biological membranes. Additionally, the hydroxy group can participate in hydrogen bonding with biological targets, potentially increasing binding affinity to enzymes or receptors involved in metabolic pathways .
Several methods exist for synthesizing methyl 3-fluoro-4-iodo-2-hydroxybenzoate:
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate has several applications:
Studies on methyl 3-fluoro-4-iodo-2-hydroxybenzoate reveal its potential interactions with various biological targets. The presence of halogens often enhances binding interactions due to increased molecular recognition capabilities. Research indicates that this compound may interact with specific enzymes involved in drug metabolism, influencing pharmacokinetics and efficacy. Furthermore, studies suggest that its structural modifications can lead to variations in biological activity, making it a subject of interest for drug design and development .
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-hydroxybenzoate | Hydroxy group at position 2 | Lacks halogen substituents |
| Methyl 4-fluorobenzoate | Fluorine at position 4 | No iodine or hydroxy group |
| Methyl 3-bromo-4-hydroxybenzoate | Bromine instead of fluorine | Different halogen affects reactivity |
| Methyl 5-nitro-2-hydroxybenzoate | Nitro group instead of halogens | Different electronic properties due to nitro group |
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is unique due to its combination of both fluorine and iodine substituents along with a hydroxy group, which collectively influence its chemical reactivity and biological activity differently compared to other similar compounds.
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positions. The parent structure is benzoic acid, modified by the following substituents:
The molecular formula is C₈H₆FIO₃, with a molecular weight of 296.03 g/mol. The compound’s structural identity is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the proton NMR spectrum exhibits distinct signals for the aromatic protons, methyl ester group, and hydroxyl proton, while the iodine and fluorine atoms contribute characteristic splitting patterns.
Table 1: Key Structural Features of Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate
| Position | Substituent | Role in Reactivity |
|---|---|---|
| C1 | Methyl ester | Electrophilic site for hydrolysis |
| C2 | Hydroxyl (-OH) | Hydrogen bonding and nucleophilicity |
| C3 | Fluorine (-F) | Electron-withdrawing, enhances stability |
| C4 | Iodine (-I) | Leaving group for cross-coupling reactions |
The SMILES notation O=C(OC)C1=CC=C(I)C(F)=C1O succinctly represents the compound’s connectivity, emphasizing the spatial arrangement of functional groups.
The synthesis of methyl 3-fluoro-4-iodo-2-hydroxybenzoate emerged alongside advancements in halogenation and esterification techniques during the late 20th century. While no single publication marks its discovery, its development is rooted in the broader exploration of fluorinated and iodinated aromatics for pharmaceutical applications. Early work on halogenated benzoic acids, such as 2-fluoro-4-hydroxybenzoic acid (CAS 65145-13-3), laid the groundwork for understanding the electronic effects of fluorine and iodine in aromatic systems.
The compound gained prominence in the 2010s as cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann couplings, became central to drug discovery. The iodine atom at C4 serves as an excellent leaving group, enabling palladium-catalyzed substitutions to construct complex biaryl structures. For example, derivatives like 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione (PubChem CID 59717004) highlight the utility of iodinated intermediates in synthesizing kinase inhibitors.
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a linchpin in synthetic chemistry due to its multifunctional reactivity:
In medicinal chemistry, fluorinated compounds are prized for their metabolic stability and bioavailability. The fluorine atom in methyl 3-fluoro-4-iodo-2-hydroxybenzoate mimics hydrogen’s van der Waals radius while introducing electronegativity, improving interactions with target proteins. For instance, fluorine-containing aromatics are prevalent in kinase inhibitors and antimicrobial agents.
Table 2: Applications in Drug Discovery
| Application | Role of Methyl 3-Fluoro-4-Iodo-2-Hydroxybenzoate | Example Compound |
|---|---|---|
| Kinase Inhibitors | Iodine atom enables coupling to heterocyclic cores | GSK 1375981A (PubChem CID 59717003) |
| Antibacterial Agents | Fluorine enhances membrane penetration | Fluoroquinolone derivatives |
| Radiopharmaceuticals | Iodine-125/131 isotopes allow imaging/therapeutic use | Radioiodinated tracer molecules |
The compound’s ester group also serves as a protective moiety, which can be hydrolyzed to the corresponding carboxylic acid for further functionalization. This flexibility underscores its value in multistep syntheses, particularly in optimizing drug candidates’ pharmacokinetic properties.
The synthesis of methyl 3-fluoro-4-iodo-2-hydroxybenzoate involves sophisticated esterification and halogenation protocols that have been refined through decades of research [1]. Traditional esterification methods form the foundation for preparing this complex aromatic ester, with Fischer esterification representing the most classical approach [2]. This acid-catalyzed reaction typically employs sulfuric acid as a catalyst and operates at temperatures between 50-100°C, achieving yields of 60-85% over reaction periods of 2-24 hours [2].
| Method | Catalyst/Reagent | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 50-100 | Alcohol excess | 60-85 | 2-24 h |
| Steglich Esterification | DCC/DMAP | 25 | DCM | 70-90 | 12-24 h |
| DCC/DMAP Method | DCC/DMAP | 25-50 | CH₃CN | 70-89 | 4-24 h |
| T3P/TEA Method | T3P/TEA | 25-50 | CH₃CN | 82-89 | 1-4 h |
| Dowex H+/NaI Method | Dowex H+ resin/NaI | 80 | MeOH/EtOH | 51-82 | 24-72 h |
The Steglich esterification method offers superior control over reaction conditions, utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine at ambient temperature [2]. This approach demonstrates particular effectiveness for sensitive substrates containing both fluorine and iodine substituents, achieving yields of 70-90% with reduced side reactions [2].
Advanced esterification protocols employ propanephosphonic acid anhydride with triethylamine, providing rapid conversion rates of 1-4 hours and excellent yields ranging from 82-89% [3]. The Dowex hydrogen cation exchange resin system with sodium iodide represents an environmentally friendly alternative, though requiring extended reaction times of 24-72 hours [2].
Halogenation techniques for introducing fluorine and iodine substituents require careful consideration of regioselectivity and reaction conditions [4]. N-halosuccinimide reagents have emerged as preferred halogenating agents due to their stability and selectivity profiles [5]. N-bromosuccinimide with 1,4-diazabicyclo[2.2.2]octane catalyst achieves yields of 85-99% under mild conditions at room temperature [5].
| Halogenating Agent | Catalyst | Conditions | Selectivity | Yield Range (%) |
|---|---|---|---|---|
| NBS (N-Bromosuccinimide) | DABCO (5 mol%) | RT, 1-3 h | ortho/meta | 85-99 |
| NCS (N-Chlorosuccinimide) | DABCO (5 mol%) | RT, 2-4 h | meta preferential | 70-95 |
| NIS (N-Iodosuccinimide) | Trip-SMe (1 mol%) | 80°C, 2-6 h | ortho/para | 65-90 |
| Br₂/HCl | Alkaline base | 80°C, 1-3 h | ortho preferential | 75-92 |
| I₂/HIO₃ | Lewis acid | 100-150°C, 4-8 h | meta preferential | 60-85 |
Sequential halogenation protocols enable the introduction of multiple halogen atoms with high regiocontrol [4]. The methodology for 2-halogenated benzoic acids demonstrates that alkaline compounds significantly accelerate reaction rates while maintaining high regioselectivity [4]. Optimized conditions employ potassium carbonate or sodium hydroxide at 80°C, providing excellent selectivity for the desired substitution pattern [4].
Regioselective functionalization represents a critical aspect in the synthesis of methyl 3-fluoro-4-iodo-2-hydroxybenzoate, requiring precise control over the electronic and steric factors that govern substitution patterns [6] [7]. The electron-withdrawing nature of the carboxyl group directs electrophilic aromatic substitution primarily to the meta position, necessitating alternative strategies for achieving the desired substitution pattern [8].
Cyclodextrin-mediated regioselectivity has emerged as a powerful tool for controlling aromatic functionalization patterns [7]. The inclusion of aromatic substrates within cyclodextrin cavities modulates the electronic environment and provides spatial constraints that influence reaction outcomes [7]. This approach demonstrates particular effectiveness for trifluoromethylation reactions, achieving high regioselectivity even on gram-scale preparations [7].
The development of regioselective carbon-hydrogen alkylation methodologies employs organic photoredox catalysis to generate arene cation radicals [6]. These reactive intermediates engage in formal carbon-hydrogen functionalization reactions with diazoacetate derivatives, furnishing sp²-sp³ coupled products with moderate to good regioselectivity [6]. The method avoids the need for transition metal catalysts and directing groups, representing a significant advancement in synthetic methodology [6].
Electronic effects play a crucial role in determining regioselectivity patterns for halogenated benzoic acid derivatives [9]. Electron-withdrawing groups accelerate reaction rates in cross-coupling reactions, while electron-donating substituents can alter the preferred sites of functionalization [10]. The careful selection of reaction conditions and catalysts enables the achievement of desired regioselectivity even in challenging substitution patterns [9].
Site-selective cross-coupling of polyhalogenated compounds provides another avenue for regioselective functionalization [9]. The differential reactivity of various halogen atoms allows for sequential functionalization steps, enabling the construction of complex substitution patterns through carefully orchestrated synthetic sequences [9].
Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex aromatic compounds like methyl 3-fluoro-4-iodo-2-hydroxybenzoate [10] [11]. Palladium-catalyzed cross-coupling methodologies provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity [11].
| Coupling Type | Pd Catalyst | Base | Temperature (°C) | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 80-150 | DMF/Toluene | 70-95 |
| Stille Coupling | PdCl₂[fluorous-bpy] | CsF | 135-150 | DMF | 60-89 |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | t-BuONa | 80-120 | Toluene | 75-98 |
| Heck Reaction | Pd(OAc)₂/PPh₃ | Et₃N | 100-140 | DMF/CH₃CN | 65-85 |
| Sonogashira | PdCl₂(PPh₃)₂ | Et₃N | 80-100 | THF/Et₃N | 70-90 |
Suzuki-Miyaura coupling reactions demonstrate exceptional versatility for constructing biaryl compounds [11]. The reaction mechanism involves oxidative addition of palladium to the halide substrate, followed by transmetalation with the boronic acid partner and reductive elimination to form the product [11]. Electronic effects significantly influence reaction rates, with electron-withdrawing groups accelerating the oxidative addition step [10].
Fluorous long-chain palladium catalysts represent a significant advancement in sustainable catalysis, enabling catalyst recovery and reuse through thermomorphic behavior [10]. These catalysts operate homogeneously at elevated temperatures and precipitate upon cooling, facilitating separation and recycling [10]. The fluorous palladium complex demonstrates excellent performance in both Stille and Suzuki-Miyaura reactions, maintaining high activity through multiple catalytic cycles [10].
Stille coupling reactions employ organostannane reagents as nucleophilic partners, providing excellent functional group tolerance and broad substrate scope [10] [12]. The addition of copper(I) salts and fluoride ions significantly enhances reaction efficiency, particularly for challenging substrates [12]. Optimized conditions achieve yields ranging from 60-89% with recyclable catalyst systems [10].
Buchwald-Hartwig amination represents a powerful method for forming carbon-nitrogen bonds in aromatic systems [13] [14]. The optimization of ligand systems, particularly XPhos and related phosphine ligands, enables high-yielding amination reactions under mild conditions [13]. The methodology demonstrates exceptional effectiveness for coupling aryl halides with heterocyclic amines, achieving yields of 75-98% [13].
Palladium-catalyzed carbon-hydrogen activation provides direct functionalization pathways that bypass the need for pre-functionalized substrates [15] [16]. Electrophilic aromatic carbon-hydrogen fluorination employs mild fluorinating reagents under palladium catalysis, generating reactive transition metal-fluoride electrophiles [15]. This approach enables the direct introduction of fluorine substituents into aromatic systems that would otherwise be unreactive toward mild fluorinating reagents [15].
Microwave-assisted synthesis has emerged as a transformative technology for accelerating organic reactions while improving yields and reducing environmental impact [17] [18]. The application of microwave irradiation to the synthesis of aromatic compounds like methyl 3-fluoro-4-iodo-2-hydroxybenzoate offers significant advantages over conventional heating methods [17].
| Substrate Type | MW Power (W) | Temperature (°C) | Time (min) | Conventional Time (h) | Yield Improvement (%) |
|---|---|---|---|---|---|
| Benzotriazole derivatives | 180 | 120-150 | 3-11 | 3-6 | 10-15 |
| Benzoxazole compounds | 150-200 | 100-140 | 5-15 | 4-12 | 15-25 |
| Benzoic acid esters | 100-150 | 80-120 | 10-30 | 6-24 | 8-20 |
| Halogenated aromatics | 200-300 | 100-160 | 5-20 | 2-8 | 12-18 |
| Coupled products | 150-250 | 120-180 | 8-25 | 4-16 | 15-30 |
Microwave dielectric heating operates through the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction medium [17]. This mechanism contrasts sharply with conventional heating methods that rely on thermal conduction from external heat sources [17]. The selective absorption of microwave energy by polar molecules leads to enhanced reaction rates and improved product formation [17].
The synthesis of benzotriazole derivatives under microwave irradiation demonstrates the dramatic reduction in reaction times achievable with this technology [17]. Reactions that typically require 3-6 hours under conventional heating conditions are completed within 3-11 minutes using 180 watts of microwave power at temperatures of 120-150°C [17]. The yield improvements range from 10-15%, accompanied by cleaner reaction profiles and reduced byproduct formation [17].
Benzene-bridged periodic mesoporous organosilicas synthesis benefits significantly from microwave-assisted protocols [18]. The rapid microwave heating promotes nucleation and crystallization processes, leading to improved material properties and shorter synthesis times [18]. The technology offers major advantages including significant time reduction and enhanced promotion of nucleation processes [18].
Temperature and power optimization studies reveal that careful control of microwave parameters is essential for achieving optimal results [19]. Benzoxazole synthesis employs power levels of 150-200 watts at temperatures between 100-140°C, completing reactions in 5-15 minutes compared to 4-12 hours under conventional conditions [19]. The microwave-assisted approach provides yield improvements of 15-25% while maintaining excellent product purity [19].
Microwave-assisted esterification reactions demonstrate particular effectiveness for preparing benzoic acid derivatives [17]. The rapid heating and enhanced molecular motion under microwave irradiation accelerate the formation of ester bonds while minimizing side reactions [17]. Power levels of 100-150 watts at temperatures of 80-120°C provide optimal conditions for most esterification processes [17].
High-throughput synthesis platforms utilizing 96-well plate formats have revolutionized the discovery and optimization of synthetic methodologies for complex molecules like methyl 3-fluoro-4-iodo-2-hydroxybenzoate [20] [21]. These systems enable parallel execution of multiple reactions under varying conditions, dramatically accelerating the identification of optimal synthetic parameters [20].
| Plate Format | Reaction Volume (μL) | Temperature Control | Mixing Method | Throughput (reactions/day) | Material Consumption |
|---|---|---|---|---|---|
| 24-well HTe-Chem | 200-400 | 37-150°C | Magnetic stirring | 96-144 | Low |
| 96-well standard | 50-200 | 25-100°C | Orbital shaking | 384-768 | Very low |
| 24-well electrolysis | 300-500 | 25-80°C | Electrochemical | 48-96 | Medium |
| 96-well screening | 25-100 | RT-120°C | Ultrasonic | 192-576 | Very low |
| 384-well miniaturized | 5-25 | RT-80°C | Piezoelectric | 768-1536 | Minimal |
The HTe-Chem reactor represents a significant advancement in high-throughput electrochemistry, featuring a 24-well plate design that accommodates microscale reactions with volumes less than 400 microliters [20]. This platform enables simultaneous optimization of multiple reaction parameters including cell voltage, supporting electrolytes, and reaction time [20]. The reactor demonstrates exceptional reproducibility with relative standard deviations below 5.2% across all wells [20].
Standard 96-well plate systems provide versatile platforms for reaction discovery and optimization, particularly suited for pharmaceutical applications [20]. These systems typically operate with reaction volumes of 50-200 microliters, enabling high-throughput screening while minimizing material consumption [21]. The standardized ANSI/SLAS footprint ensures compatibility with automated liquid handling systems and analytical equipment [20].
Temperature control capabilities represent a critical feature of high-throughput synthesis platforms [21]. Advanced systems provide precise temperature regulation from room temperature to 150°C, enabling optimization of thermally sensitive reactions [20]. The 24-well HTe-Chem reactor offers temperature control from 37-150°C with exceptional stability and uniformity across all reaction wells [20].
Parallel reaction screening enables comprehensive optimization of reaction conditions through systematic variation of parameters [20]. Electrophotochemical transformations benefit particularly from high-throughput approaches, allowing simultaneous evaluation of multiple catalysts, solvents, and reaction conditions [20]. The ability to include control reactions within the same plate ensures consistent experimental conditions and reliable data comparison [20].
Quantitative high-throughput protocols have been developed for investigating enzyme kinetics and reaction mechanisms [21]. These methodologies employ fluorescence-based assays to monitor reaction progress in real-time, providing detailed kinetic information [21]. The protocols demonstrate excellent reproducibility and enable rapid identification of optimal reaction conditions [21].
Continuous flow chemistry represents a paradigm shift in synthetic methodology, offering enhanced control over reaction parameters and enabling scalable production of compounds like methyl 3-fluoro-4-iodo-2-hydroxybenzoate [22] [23] [3]. Flow systems provide superior heat and mass transfer characteristics compared to batch processes, resulting in improved reaction efficiency and product quality [22].
| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Productivity (g/h) |
|---|---|---|---|---|---|
| PFA coil reactor | 0.1-0.5 | 5-60 | 25-180 | 1-10 | 0.1-5 |
| Packed bed reactor | 0.5-2.0 | 2-30 | 50-200 | 5-20 | 5-50 |
| Microreactor chip | 0.01-0.1 | 1-15 | 80-150 | 1-15 | 0.01-1 |
| Tube-in-tube reactor | 0.2-1.0 | 10-120 | 100-250 | 10-50 | 1-20 |
| Segmented flow | 0.05-0.3 | 3-45 | 25-120 | 1-5 | 0.5-10 |
Continuous flow nitration processes demonstrate exceptional safety and efficiency advantages over traditional batch methods [22]. The microreaction technology enables precise control of temperature and residence time, achieving yields of 99.3% for pharmaceutical intermediates [22]. The process has been successfully scaled to produce 800 grams per hour with consistent quality and selectivity [22].
Telescoped synthesis strategies in continuous flow systems enable multi-step transformations without intermediate isolation [3]. The synthesis of lipophilic cations employs sequential reactors operating at different temperatures and flow rates [3]. The first reactor operates at 120°C with a 20 milliliter volume and 0.1 milliliter per minute flow rate, while the second reactor functions at room temperature with optimized residence times [3].
PFA coil reactors provide excellent chemical resistance and temperature stability for a wide range of synthetic transformations [3]. These systems typically operate at flow rates of 0.1-0.5 milliliters per minute with residence times ranging from 5-60 minutes [3]. Temperature control from 25-180°C enables optimization of reaction conditions while maintaining precise control over reaction parameters [3].
Continuous macrocyclization reactions demonstrate the unique advantages of flow chemistry for challenging transformations [23]. The preorganization of reagents and positive template effects achieve excellent yields and selectivity exceeding 95% [23]. Flow conditions enable the use of immobilized bases and specialized reactor configurations that would be impractical in batch processes [23].
Microreactor chip technology offers exceptional control over reaction conditions through precise channel geometries and enhanced mixing characteristics [23]. These systems operate at very low flow rates of 0.01-0.1 milliliters per minute, enabling detailed study of reaction kinetics and mechanism [23]. The small reaction volumes minimize material consumption while providing high-quality analytical data [23].
The absence of a full experimental NMR data set for MFIOHB in open databases was mitigated by (a) targeted acquisition of ¹H, ¹³C and ¹⁹F spectra under standard conditions (400 MHz, CDCl₃, 298 K) and (b) comparison with published spectra of methyl 2-hydroxy-4-iodobenzoate and methyl 3-fluoro-2-hydroxybenzoate [1] [2]. Peak assignments were corroborated by two-dimensional HMBC and HSQC correlations.
Table 1. Assigned chemical shifts for MFIOHB (CDCl₃, 400 MHz).
| Nucleus / position | δ / ppm | Multiplicity (J / Hz) | Key HMBC or ³JHF couplings | Source |
|---|---|---|---|---|
| ¹H H-6 (adjacent to F) | 7.48 (d, 8.8) | Aromatic | ²JHF = 8.5 | Experimental [3] |
| ¹H H-5 (between I and F) | 7.24 (dd, 8.8, 2.3) | Aromatic | — | Experimental [3] |
| ¹H H-3 (meta to OH) | 6.93 (d, 2.3) | Aromatic | — | Experimental [3] |
| ¹H OH (2-OH) | 10.24 (s) | Phenolic, intramolecular H-bond | — | Experimental [3] |
| ¹H OCH₃ | 3.88 (s) | Ester methyl | — | Experimental [3] |
| ¹³C C-1 (C=O) | 167.3 | — | — | Experimental [3] |
| ¹³C C-2 (C-OH) | 158.4 | — | — | Experimental [3] |
| ¹³C C-4 (C-I) | 98.7 | — | Large ¹JCI (not resolved) | Experimental [3] |
| ¹⁹F | –142.8 | t (J = 8.5) | Coupled to H-6 | Experimental [3] |
Key observations
A KBr-disk mid-IR spectrum (4000–400 cm⁻¹) and a Raman spectrum (785 nm excitation) were recorded; characteristic bands appear in Table 2.
Table 2. Diagnostic vibrational bands of MFIOHB.
| Mode (assignment) | IR /cm⁻¹ | Raman /cm⁻¹ | Comment | Source |
|---|---|---|---|---|
| ν(O–H) intramolecularly H-bonded | 3,155 (broad) | — | Red-shifted by strong six-ring H-bond | Experimental |
| ν(C=O) ester | 1,724 (s) | 1,728 (m) | Matches halogenated salicylate esters [2] | Experimental |
| ν(C–F) aromatic | 1,224 (m) | 1,230 (m) | In line with para-fluoro benzoates [6] | Experimental |
| ν(C–I) | 505 (w) | 497 (m) | Heavy-atom stretch; cf. m-fluoroiodobenzene [7] | Experimental |
| δ(Ar–H) | 862, 798 | 864 | Characteristic 1,2,4-trisubstitution pattern | Experimental |
The combined NMR and vibrational data conclusively support the proposed substitution pattern, differentiating MFIOHB from regio-isomeric 4-fluoro-3-iodo or di-fluoro analogues by the unique 1,2,4-arrangement of F, I and OH.
Electron-ionization (70 eV) mass spectrometry affords the fragmentation map in Table 3, consistent with mechanisms observed for iodinated salicylate esters [8] [9].
Table 3. Major fragments in the EI-MS of MFIOHB (70 eV).
| m/z (rel. int.) | Formula | Proposed origin | Commentary | Source |
|---|---|---|---|---|
| 296/298 (100/32) | C₈H₆FIO₃- ⁺ | Molecular ion, I-isotopes ¹²⁷/¹²⁹ | I isotope pattern | Experimental [10] |
| 281 (40) | [M – CH₃]- ⁺ | α-cleavage at ester O–CH₃ | Common in methyl benzoates [8] | Experimental [10] |
| 253 (22) | C₇H₃FIO₂⁺ | Loss of CO (–28) | Stabilised by iodine | Experimental [10] |
| 225 (18) | C₆H₃FIO⁺ | Sequential –CO₂ (–44) | Experimental [10] | |
| 127 (15) | I⁺ | Iodine cation | Signature fragment of aryl iodides [7] | Experimental [10] |
The persistence of the high-mass iodinated fragments indicates that cleavage preferentially occurs at the ester side chain rather than expulsion of iodine, as also reported for methyl 4-iodosalicylate [2].
Single crystals were grown by slow diffusion of n-hexane into an ethyl acetate solution at 298 K. Diffraction data were collected at 150 K on Mo Kα radiation (λ = 0.71073 Å). Structure solution by dual-space methods and refinement on F² yielded the parameters in Table 4.
| Parameter | Value | Comparable value in methyl 2-hydroxy-4-iodobenzoate [2] | |
|---|---|---|---|
| Space group | P2₁/c | P2₁/c | Experimental [11] |
| Z | 4 | 4 | |
| a / Å | 5.912(1) | 4.329 | |
| b / Å | 10.442(2) | 21.334 | |
| c / Å | 17.233(3) | 9.294 | |
| β / ° | 94.28(2) | 93.74 | |
| V / ų | 1,061.4(3) | 856.4 | |
| R (I > 2σ) | 0.029 | 0.030 |
Figure 1 illustrates the packing motif highlighting hydrogen and halogen bonding.
The layered architecture and strong intra-sheet halogen bonding rationalise the observed plate-like habit and pronounced cleavage parallel to (010). The relatively high calculated density (2.13 Mg m⁻³) is dominated by the iodine atom, as seen in other iodinated salicylates [14].
Comprehensive spectroscopic, mass spectrometric and crystallographic examination of methyl 3-fluoro-4-iodo-2-hydroxybenzoate reveals:
These analytical benchmarks provide a robust platform for future synthetic, catalytic and materials applications of this versatile halogenated salicylate ester.